(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
Overview
Description
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety
Scientific Research Applications
Chemistry: In chemistry, (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic synthesis pathways.
Biology: In biological research, this compound can be used to study the effects of brominated phenyl compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features could be modified to develop new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-5-methoxybenzoyl chloride with dimethylzinc in toluene under an argon atmosphere . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets in biological systems. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The ethan-1-ol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 1-(2-Bromo-5-methoxyphenyl)ethanone
- 1-(2-Bromo-4-hydroxyphenyl)ethanone
- 1-(2-Bromo-5-chlorophenyl)ethanone
Uniqueness: (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethan-1-ol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S)-1-(2-bromo-4-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSSRKRHXCIJRN-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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